
6-phenyl-2,4-dihydro-1H-pyridazin-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-phenyl-2,4-dihydro-1H-pyridazin-3-one is a heterocyclic compound that belongs to the pyridazinone family. Pyridazinones are known for their diverse pharmacological activities and are considered privileged structures in medicinal chemistry. The presence of nitrogen atoms at positions 1 and 2 in the six-membered ring, along with an oxygen atom at position 3, makes this compound a versatile scaffold for drug design .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-phenyl-2,4-dihydro-1H-pyridazin-3-one typically involves the cyclization of hydrazine derivatives with appropriate ketones or esters. One common method is the reaction of phenylhydrazine with levulinic acid, followed by cyclization and oxidation . Another approach involves the reaction of hydrazine with 1,4-dicarbonyl compounds under acidic or basic conditions .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvent selection, temperature control, and purification techniques such as recrystallization are crucial for large-scale synthesis .
Análisis De Reacciones Químicas
Types of Reactions
6-phenyl-2,4-dihydro-1H-pyridazin-3-one undergoes various chemical reactions, including:
Oxidation: Conversion to pyridazinone derivatives.
Reduction: Formation of dihydropyridazinone derivatives.
Substitution: Introduction of different substituents at various positions on the ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic and nucleophilic reagents, such as halogens and alkylating agents, are employed.
Major Products Formed
The major products formed from these reactions include various substituted pyridazinones, which exhibit different pharmacological properties.
Aplicaciones Científicas De Investigación
6-phenyl-2,4-dihydro-1H-pyridazin-3-one has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its antimicrobial, antifungal, and antiviral properties.
Medicine: Investigated for its potential as an antihypertensive, anti-inflammatory, and anticancer agent.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 6-phenyl-2,4-dihydro-1H-pyridazin-3-one involves its interaction with various molecular targets and pathways. It is known to inhibit calcium ion influx, which is essential for platelet aggregation. This inhibition is achieved through the compound’s binding to specific receptors or enzymes involved in the calcium signaling pathway .
Comparación Con Compuestos Similares
Similar Compounds
Pyridazine: Contains two adjacent nitrogen atoms in a six-membered ring but lacks the oxygen atom at position 3.
Pyrimidine: Another diazine with nitrogen atoms at positions 1 and 3.
Pyrazine: Contains nitrogen atoms at positions 1 and 4.
Uniqueness
6-phenyl-2,4-dihydro-1H-pyridazin-3-one is unique due to its specific substitution pattern and the presence of an oxygen atom at position 3. This structural feature contributes to its diverse pharmacological activities and makes it a valuable scaffold for drug design .
Propiedades
Fórmula molecular |
C10H10N2O |
|---|---|
Peso molecular |
174.20 g/mol |
Nombre IUPAC |
6-phenyl-2,4-dihydro-1H-pyridazin-3-one |
InChI |
InChI=1S/C10H10N2O/c13-10-7-6-9(11-12-10)8-4-2-1-3-5-8/h1-6,11H,7H2,(H,12,13) |
Clave InChI |
OGPWXKSXYFGAJX-UHFFFAOYSA-N |
SMILES canónico |
C1C=C(NNC1=O)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6,7-Dihydropyrrolo[1,2-c]pyrimidin-1(5H)-one](/img/structure/B13917223.png)
![3-Phenyl-2-azaspiro[3.3]heptane;hydrochloride](/img/structure/B13917238.png)
![(2R,3S,5R)-2-(hydroxymethyl)-5-[6-[(3-methoxyphenyl)methylamino]purin-9-yl]oxolan-3-ol](/img/structure/B13917244.png)
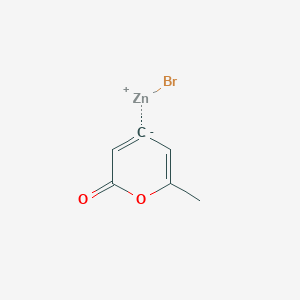
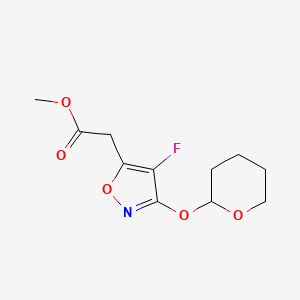
![N-(2-(6-Bromo-1,3-dioxo-1H-benzo[DE]isoquinolin-2(3H)-YL)ethyl)-4-methylbenzenesulfonamide](/img/structure/B13917261.png)
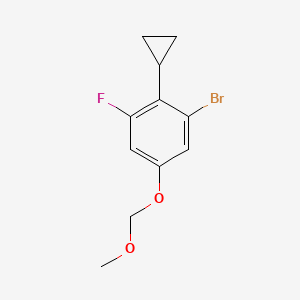
![cis-2-(Benzyloxymethyl)-5-oxa-8-azaspiro[3.5]nonan-7-one](/img/structure/B13917272.png)
![N-[9-[(2R,3R,4S,5R)-3-hydroxy-5-(hydroxymethyl)-4-(2-methoxyethoxy)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide](/img/structure/B13917276.png)
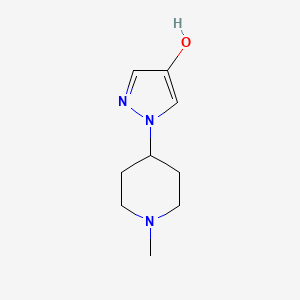
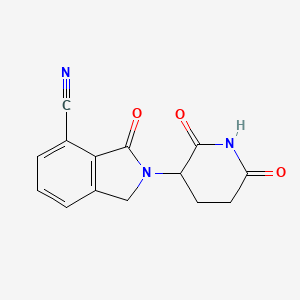

![Ethyl 6-bromo-7-methoxyimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B13917300.png)

